N-[4-(allyloxy)phenyl]-3-chlorobenzamide
Description
N-[4-(allyloxy)phenyl]-3-chlorobenzamide is a benzamide derivative featuring a 3-chlorobenzoyl group linked to a 4-(allyloxy)phenylamine moiety. The allyloxy group (CH₂CHCH₂O-) introduces steric bulk and moderate lipophilicity, while the chlorine atom at the benzamide’s meta-position contributes to electronic effects. This compound is hypothesized to interact with biological targets such as kinases or protein-protein interaction domains due to structural similarities with known inhibitors (e.g., benzimidazole-containing analogues in ) .
Properties
IUPAC Name |
3-chloro-N-(4-prop-2-enoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-2-10-20-15-8-6-14(7-9-15)18-16(19)12-4-3-5-13(17)11-12/h2-9,11H,1,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBBSQRSMXSKMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
- N-[2-(allyloxy)phenyl]-3-chlorobenzamide (CAS 899509-25-2, ): This positional isomer substitutes the allyloxy group at the phenyl ring’s 2-position instead of 4-position.
- 3-Chloro-N-phenylbenzamide (): Lacking the allyloxy group, this simpler derivative exhibits lower molecular weight (231.67 g/mol vs. ~287.74 g/mol for the target compound) and reduced lipophilicity. Crystallographic data (monoclinic, P21/c) indicate a planar amide linkage, which may limit interactions with hydrophobic protein pockets .
Functional Group Variations
- This modification likely enhances kinase inhibition activity, as benzimidazoles are known ATP-competitive binders .
- Dual chloro substituents may enhance halogen bonding with target proteins .
- 3-(Acetylamino)-N-[4-(acetylamino)-3-chlorophenyl]benzamide (): Acetylamino groups introduce hydrogen-bond donors/acceptors, improving solubility in aqueous media. However, the absence of allyloxy reduces membrane permeability compared to the target compound .
Data Tables
Table 1: Physical and Structural Properties
Research Findings and Trends
- Substituent Position Matters : The 4-allyloxy substitution in the target compound optimizes steric and electronic effects for protein binding, outperforming 2-substituted isomers in preliminary docking studies .
- Halogen vs. Nitro Groups : Chloro substituents improve target affinity through halogen bonding, while nitro groups enhance metabolic stability but may limit cell penetration .
- Synthetic Accessibility : Amide coupling remains the most scalable method for benzamide derivatives, though imidazoline-containing analogues () require multi-step syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
